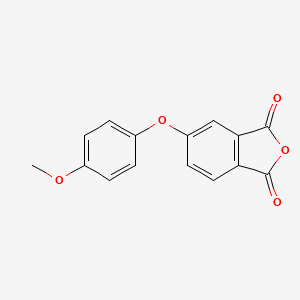

5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione

Description

Properties

IUPAC Name |

5-(4-methoxyphenoxy)-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-18-9-2-4-10(5-3-9)19-11-6-7-12-13(8-11)15(17)20-14(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNKLRCSVDVGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione typically involves the reaction of 4-methoxyphenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group in the target compound enhances electron density, favoring nucleophilic reactions (e.g., copolymerization with epoxides) . In contrast, the trifluoromethyl group in C₉H₃F₃O₃ introduces electron-withdrawing effects, improving thermal stability and fluoropolymer compatibility .

- Phenylethynyl-substituted analogs (e.g., 4-PEPA) exhibit crosslinking capabilities via ethynyl groups, enabling high-temperature resistance in polyimides .

Thermal and Mechanical Properties: Phenylethynyl derivatives (e.g., 4-PEPA) demonstrate superior thermal stability (decomposition temperatures >400°C), making them suitable for aerospace applications . Hyperbranched polymers derived from 5-(4-phenoxyphenoxy)isobenzofuran-1,3-dione achieve tunable molecular weights (Mw: 66.1–294.8 kDa) and polydispersity indices (~2.0) .

Biological Activity: Isobenzofuran-dione derivatives with phenoxy or amino groups (e.g., 5-Phenoxyisobenzofuran-1(3H)-one) show cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells . The methoxy-substituted compound’s bioactivity remains underexplored but warrants investigation based on structural parallels.

Biological Activity

5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione, also known by its chemical identifier and catalog number GF23754, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique isobenzofuran core structure, which is substituted with a 4-methoxyphenoxy group. This substitution plays a crucial role in its biological activity. The compound's molecular formula is CHO, and it has a molecular weight of 270.28 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage. In vitro studies have shown that this compound can effectively scavenge free radicals, contributing to its potential protective effects against various diseases linked to oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HT-29 (Colon) | 12 | Cell cycle arrest |

| A549 (Lung) | 20 | Apoptosis via mitochondrial pathway |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.

- Cell Signaling Interference : It disrupts signaling pathways that promote cell survival and proliferation in cancer cells.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and inflammation markers compared to untreated controls. Histological analysis confirmed a decrease in inflammatory cell infiltration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.